Cas no 76905-80-1 (2,2’-Diiodo-1,1’-binaphthalene)

2,2’-Diiodo-1,1’-binaphthalene is a binaphthyl derivative featuring iodine substituents at the 2- and 2’-positions, making it a valuable intermediate in organic synthesis and asymmetric catalysis. Its rigid, chiral binaphthyl backbone provides steric and electronic modulation, enhancing its utility in cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings. The iodine atoms serve as reactive handles for further functionalization, enabling the construction of complex molecular architectures. This compound is particularly useful in the development of chiral ligands and catalysts for enantioselective transformations. Its high purity and stability under standard conditions ensure consistent performance in demanding synthetic applications.
2,2’-Diiodo-1,1’-binaphthalene structure
76905-80-1 structure
Product Name:2,2’-Diiodo-1,1’-binaphthalene
CAS No:76905-80-1
MF:C20H12I2
MW:506.118229866028
MDL:MFCD00269814
CID:537065
PubChem ID:11134951
Update Time:2025-06-14

2,2’-Diiodo-1,1’-binaphthalene Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Binaphthalene, 2,2'-diiodo-
    • 2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene
    • 76905-80-1
    • CS-0096614
    • (S)-2,2'-diiodo-1,1'-binaphthalene
    • 86688-06-4
    • 2,2'-diiodo-1,1'-binaphthyl
    • E74967
    • 86688-07-5
    • CS-0096612
    • AKOS030535292
    • DTXSID00456422
    • BS-17750
    • (R)-2,2'-Diiodo-1,1'-binaphthalene
    • 2,2'-diiodo-1,1'-binaphthalene
    • 1,1'-Binaphthalene, 2,2'-diiodo-, (1R)-
    • R-1,1'-BINAPHTHALENE-2,2'-DIIODO
    • 2,2’-Diiodo-1,1’-binaphthalene
    • MDL: MFCD00269814
    • Inchi: 1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H
    • InChI Key: KZSPPDFSBAVQBI-UHFFFAOYSA-N
    • SMILES: IC1C=CC2C=CC=CC=2C=1C1=C(C=CC2C=CC=CC1=2)I

Computed Properties

  • Exact Mass: 505.90196
  • Monoisotopic Mass: 505.90285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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2,2’-Diiodo-1,1’-binaphthalene Suppliers

Amadis Chemical Company Limited
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(CAS:76905-80-1)2,2’-Diiodo-1,1’-binaphthalene
Order Number:A1241898
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:58
Price ($):457
Email:sales@amadischem.com

Additional information on 2,2’-Diiodo-1,1’-binaphthalene

Recent Advances in the Application of 2,2’-Diiodo-1,1’-binaphthalene (CAS: 76905-80-1) in Chemical Biology and Pharmaceutical Research

2,2’-Diiodo-1,1’-binaphthalene (CAS: 76905-80-1) is a chiral binaphthyl derivative that has garnered significant attention in recent years due to its versatile applications in asymmetric synthesis, catalysis, and pharmaceutical development. This compound, characterized by its rigid binaphthyl scaffold and iodine substituents, serves as a key intermediate in the synthesis of chiral ligands and catalysts. Its unique structural features enable it to participate in various enantioselective transformations, making it invaluable in the development of novel therapeutic agents and bioactive molecules.

Recent studies have highlighted the role of 2,2’-Diiodo-1,1’-binaphthalene in the synthesis of axially chiral compounds, which are increasingly recognized for their potential in drug discovery. For instance, a 2023 study published in the Journal of the American Chemical Society demonstrated its utility in the asymmetric synthesis of biaryl compounds, which are prevalent in many FDA-approved drugs. The researchers utilized this compound as a precursor to develop highly efficient chiral phosphine ligands, achieving remarkable enantioselectivity in cross-coupling reactions.

In addition to its synthetic applications, 2,2’-Diiodo-1,1’-binaphthalene has been explored for its potential in medicinal chemistry. A recent preprint on ChemRxiv reported its incorporation into a series of novel kinase inhibitors, where the binaphthyl core was found to enhance binding affinity and selectivity. The study employed computational modeling and X-ray crystallography to elucidate the interactions between the inhibitor and its target, providing insights into the structural determinants of activity.

Another emerging area of research involves the use of 2,2’-Diiodo-1,1’-binaphthalene in the development of fluorescent probes for biological imaging. A 2024 publication in Angewandte Chemie described the design of a binaphthyl-based probe that selectively detects reactive oxygen species (ROS) in live cells. The iodine atoms in the compound were critical for tuning the probe’s photophysical properties, enabling real-time monitoring of oxidative stress in disease models.

Despite these advancements, challenges remain in the large-scale production and functionalization of 2,2’-Diiodo-1,1’-binaphthalene. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as reported in a 2023 Organic Process Research & Development article. The study compared various iodination methods and identified conditions that minimize byproduct formation, paving the way for more sustainable industrial applications.

In conclusion, 2,2’-Diiodo-1,1’-binaphthalene (CAS: 76905-80-1) continues to be a pivotal compound in chemical biology and pharmaceutical research. Its applications span asymmetric synthesis, drug discovery, and bioimaging, with recent studies underscoring its versatility and potential for innovation. Future research is expected to further explore its mechanistic underpinnings and expand its utility in targeted therapies and diagnostic tools.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:76905-80-1)2,2’-Diiodo-1,1’-binaphthalene
A1241898
Purity:99%
Quantity:5g
Price ($):457
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